Ethyl 5,5,5-trifluoropent-2-ynoate Ethyl 5,5,5-trifluoropent-2-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651197
InChI: InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3
SMILES:
Molecular Formula: C7H7F3O2
Molecular Weight: 180.12 g/mol

Ethyl 5,5,5-trifluoropent-2-ynoate

CAS No.:

Cat. No.: VC17651197

Molecular Formula: C7H7F3O2

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,5,5-trifluoropent-2-ynoate -

Specification

Molecular Formula C7H7F3O2
Molecular Weight 180.12 g/mol
IUPAC Name ethyl 5,5,5-trifluoropent-2-ynoate
Standard InChI InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3
Standard InChI Key NNIZPYCFYJUXQZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C#CCC(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 5,5,5-trifluoropent-2-ynoate features a pent-2-ynoate backbone substituted with three fluorine atoms at the terminal carbon (C5). The triple bond between C2 and C3 introduces rigidity, while the electron-withdrawing trifluoromethyl group (-CF₃) at C5 enhances the compound’s electrophilicity. The ester functional group (-COOEt) at C1 contributes to its polarity, influencing solubility in organic solvents .

Key identifiers:

  • IUPAC Name: Ethyl 5,5,5-trifluoropent-2-ynoate

  • SMILES: CCOC(=O)C#CCC(F)(F)F

  • InChI: InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3

  • InChIKey: NNIZPYCFYJUXQZ-UHFFFAOYSA-N

Physicochemical Data

Table 1: Comparative molecular properties of selected fluorinated esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Ethyl 5,5,5-trifluoropent-2-ynoateC₇H₇F₃O₂180.12Alkyne, -CF₃, Ester
Ethyl 5,5,5-trifluoropent-2-enoateC₇H₉F₃O₂182.15Alkene, -CF₃, Ester
Ethyl (S)-2-amino-5,5,5-trifluoropentanoateC₇H₁₂F₃NO₂199.17Amine, -CF₃, Ester

Sources:

Synthesis and Manufacturing

Synthetic Routes

  • Alkyne Formation: Coupling ethyl propiolate with a trifluoromethyl-containing alkyl halide via Sonogashira or Cadiot-Chodkiewicz reactions.

  • Esterification: Reaction of 5,5,5-trifluoropent-2-ynoic acid with ethanol under acid catalysis .

Challenges in Production

The trifluoromethyl group’s steric bulk and electron-deficient nature may hinder alkyne stability during synthesis, necessitating low-temperature conditions or protective group strategies. Scalability is further complicated by the limited commercial availability of precursor molecules like 5,5,5-trifluoropent-2-ynoic acid .

Hazard CategoryLikely Classification
FlammabilityCategory 3 (H226)
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)

Source:

Environmental Impact

The persistence of trifluoromethyl groups in ecosystems raises concerns about bioaccumulation. Regulatory frameworks like REACH may require environmental fate studies before large-scale production .

Future Perspectives

Research Priorities

  • Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Toxicological Studies: Assess acute and chronic exposure risks.

Industrial Adoption

The compound’s utility in agrochemicals or materials science remains untapped. Collaboration between academic and industrial laboratories could accelerate its commercialization, provided safety and cost challenges are addressed .

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